In Vitro Cytotoxicity ED₅₀ Against KB, L1210, and P388 Murine Tumor Cell Lines: Maggiemycin vs. Anhydromaggiemycin
Maggiemycin exhibits differential potency compared to its dehydrated analog anhydromaggiemycin across three murine tumor cell lines. In a direct head-to-head comparison, maggiemycin showed ED₅₀ values of 2.70 µg/mL (KB), 5.20 µg/mL (L1210), and 4.40 µg/mL (P388), while anhydromaggiemycin demonstrated 5.3-fold, 20-fold, and 7.1-fold higher potency respectively . This quantitative potency differential is critical for selecting the appropriate compound based on the desired cytotoxicity window.
| Evidence Dimension | In vitro cytotoxicity ED₅₀ (µg/mL) |
|---|---|
| Target Compound Data | KB: 2.70; L1210: 5.20; P388: 4.40 |
| Comparator Or Baseline | Anhydromaggiemycin: KB: 0.51; L1210: 0.26; P388: 0.62 |
| Quantified Difference | Anhydromaggiemycin is 5.3× (KB), 20.0× (L1210), and 7.1× (P388) more potent than maggiemycin |
| Conditions | In vitro growth inhibition assay; ED₅₀ defined as dose producing 50% inhibition versus untreated controls |
Why This Matters
For applications requiring lower cytotoxicity (e.g., biosynthetic precursor feeding studies where host viability must be preserved), maggiemycin's attenuated potency offers a broader operational window compared to the more toxic anhydromaggiemycin.
- [1] Pandey RC, Toussaint MW, McGuire JC, Thomas MC. Maggiemycin, anhydromaggiemycin and processes for making. US Patent 4,501,699. 1985. Table 1. View Source
